

# Application Notes and Protocols for OP-145

## Delivery via Polymer-Lipid Coating

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: **OP-145**

Cat. No.: **B1150778**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The synthetic antimicrobial peptide **OP-145**, derived from the human cathelicidin LL-37, has demonstrated significant potential in combating multi-drug resistant bacteria, particularly Methicillin-resistant *Staphylococcus aureus* (MRSA). However, its clinical application is often hindered by challenges such as proteolytic degradation and potential cytotoxicity at higher concentrations. Encapsulation of **OP-145** within a polymer-lipid hybrid nanoparticle (PLN) system offers a promising strategy to overcome these limitations. This delivery system combines the structural integrity and sustained-release properties of a polymeric core with the biocompatibility and enhanced cellular uptake of a lipid shell.

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of **OP-145**-loaded polymer-lipid nanoparticles. The detailed protocols and compiled data aim to serve as a valuable resource for researchers developing advanced antimicrobial therapies.

## Data Presentation

### Table 1: Physicochemical Characterization of Antimicrobial Peptide-Loaded Polymer-Lipid Nanoparticles

| Parameter                  | Typical Value Range | Method of Analysis                            | Reference |
|----------------------------|---------------------|-----------------------------------------------|-----------|
| Particle Size (Diameter)   | 90 - 200 nm         | Dynamic Light Scattering (DLS)                | [1][2]    |
| Polydispersity Index (PDI) | < 0.2               | Dynamic Light Scattering (DLS)                | [1]       |
| Zeta Potential             | -20 mV to +10 mV    | Laser Doppler Velocimetry                     | [1][2]    |
| Encapsulation Efficiency   | 70 - 90%            | High-Performance Liquid Chromatography (HPLC) | [1][3]    |
| Drug Loading               | 1 - 5% (w/w)        | High-Performance Liquid Chromatography (HPLC) | [4]       |

Note: Data is based on studies with the antimicrobial peptide SAAP-148 in PLGA nanoparticles and other drugs in similar polymer-lipid systems, serving as a proxy for **OP-145**.

## Table 2: In Vitro Efficacy of Antimicrobial Peptide-Loaded Nanoparticles

| Assay                  | Bacterial Strain            | Metric       | Result                                     | Reference |
|------------------------|-----------------------------|--------------|--------------------------------------------|-----------|
| Antimicrobial Activity | S. aureus (AMR)             | LC99.9 (24h) | 12.8 µM                                    | [1]       |
| A. baumannii (AMR)     | LC99.9 (24h)                | 1.6 µM       | [1]                                        |           |
| Anti-biofilm Activity  | Clinically isolated strains | Inhibition   | Significant reduction in biofilm formation | [5][6]    |

Note: LC99.9 refers to the lethal concentration required to kill 99.9% of the bacteria. AMR denotes antimicrobial-resistant strains. Data for LC99.9 is based on SAAP-148 loaded PLGA nanoparticles.

**Table 3: In Vitro Cytotoxicity of SAAP-148 Loaded PLGA Nanoparticles**

| Cell Line              | Assay                                        | Metric                                    | Result                                    | Reference |
|------------------------|----------------------------------------------|-------------------------------------------|-------------------------------------------|-----------|
| Human Skin Fibroblasts | Cytotoxicity Assay                           | Selectivity Index (vs. <i>S. aureus</i> ) | 10-fold increase for NPs vs. free peptide | [1][7]    |
| Cytotoxicity Assay     | Selectivity Index (vs. <i>A. baumannii</i> ) | 20-fold increase for NPs vs. free peptide |                                           | [1][7]    |

Note: The selectivity index is the ratio of the cytotoxic concentration to the antimicrobial concentration. A higher value indicates greater safety. These values are for the similar antimicrobial peptide SAAP-148.

**Table 4: In Vivo Efficacy of OP-145 PLGA Microspheres in a Rat Model of Bone Infection**

| Parameter      | Treatment Group          | Result                                                         | Reference |
|----------------|--------------------------|----------------------------------------------------------------|-----------|
| Bacterial Load | OP-145 PLGA microspheres | Significant inhibitory effect on clinically isolated strains   | [5][6]    |
| Inflammation   | OP-145 PLGA microspheres | Significant reduction in serum C-reactive protein (CRP) levels | [5][6]    |

Note: This data is for **OP-145** delivered via PLGA microspheres, which serves as a relevant model for the potential in vivo performance of polymer-lipid nanoparticles.

## Experimental Protocols

# Protocol 1: Synthesis of OP-145 Loaded Polymer-Lipid Nanoparticles

This protocol describes the preparation of **OP-145** loaded PLGA-DSPE-PEG nanoparticles using a modified nanoprecipitation/self-assembly method.

## Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)
- **OP-145** peptide
- Acetone (analytical grade)
- Deionized water
- Phosphate-buffered saline (PBS), pH 7.4

## Procedure:

- Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and **OP-145** (e.g., 5 mg) in a suitable volume of acetone (e.g., 5 mL).
- Aqueous Phase Preparation: Dissolve DSPE-PEG (e.g., 10 mg) in deionized water (e.g., 20 mL).
- Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
- Solvent Evaporation: Continue stirring the suspension for at least 4 hours at room temperature to allow for complete evaporation of the acetone.
- Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water three times to remove unencapsulated peptide and excess reagents.

- Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer, such as PBS, for further analysis.

## Protocol 2: Characterization of Nanoparticles

### 1. Particle Size and Zeta Potential:

- Dilute the nanoparticle suspension in deionized water.
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI).
- Use the same instrument, equipped with a laser Doppler velocimetry mode, to measure the zeta potential.

### 2. Encapsulation Efficiency and Drug Loading:

- Lyophilize a known amount of the nanoparticle suspension.
- Dissolve a weighed amount of the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated **OP-145**.
- Quantify the amount of **OP-145** using a validated High-Performance Liquid Chromatography (HPLC) method.
- Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
  - $EE\ (%) = (\text{Mass of OP-145 in nanoparticles} / \text{Initial mass of OP-145 used}) \times 100$
  - $DL\ (%) = (\text{Mass of OP-145 in nanoparticles} / \text{Total mass of nanoparticles}) \times 100$

### 3. In Vitro Drug Release:

- Place a known concentration of the **OP-145** loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

- Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
- At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
- Quantify the concentration of **OP-145** in the collected aliquots using HPLC.
- Plot the cumulative percentage of drug released versus time.

## Protocol 3: In Vitro Antibacterial Activity (MIC Determination)

### Materials:

- **OP-145** loaded nanoparticles
- Free **OP-145** (as control)
- Empty nanoparticles (as control)
- Bacterial strain (e.g., MRSA)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates

### Procedure:

- Prepare a two-fold serial dilution of the **OP-145** loaded nanoparticles, free **OP-145**, and empty nanoparticles in MHB in a 96-well plate.
- Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours.

- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the test substance that completely inhibits visible bacterial growth.

## Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

### Materials:

- **OP-145** loaded nanoparticles
- Free **OP-145** (as control)
- Empty nanoparticles (as control)
- Human cell line (e.g., human dermal fibroblasts or keratinocytes)[8][9][10]
- Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- 96-well cell culture plates

### Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Replace the medium with fresh medium containing serial dilutions of the **OP-145** loaded nanoparticles, free **OP-145**, and empty nanoparticles.
- Include untreated cells as a control.
- Incubate for a specified period (e.g., 24 or 48 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Remove the medium and dissolve the formazan crystals in a solubilization solution.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

## Protocol 5: In Vivo Efficacy in a Murine Model of Infection

### Animal Model:

- A suitable mouse strain (e.g., BALB/c) is infected with a clinically relevant bacterial strain (e.g., MRSA) to establish a localized infection (e.g., skin or soft tissue infection).

### Treatment:

- Administer the **OP-145** loaded nanoparticles, free **OP-145**, empty nanoparticles (as controls), or a vehicle control to the site of infection.

### Evaluation:

- Bacterial Load: At specific time points post-treatment, euthanize the animals and excise the infected tissue. Homogenize the tissue and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.
- Histopathology: Collect tissue samples for histological analysis to assess the extent of inflammation and tissue damage.
- Survival Rate: Monitor the survival of the animals over a specified period.

## Visualizations





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. [iris.cnr.it](http://iris.cnr.it) [iris.cnr.it]
- 3. Evaluation of the release kinetics of hydrophilic and lipophilic compounds from lipid–polymer hybrid nanoparticles - *Nanoscale* (RSC Publishing) [\[pubs.rsc.org\]](http://pubs.rsc.org)
- 4. [mdpi.com](http://mdpi.com) [mdpi.com]
- 5. The antimicrobial effects of PLGA microspheres containing the antimicrobial peptide OP-145 on clinically isolated pathogens in bone infections - *PMC* [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]

- 7. Physical and Functional Characterization of PLGA Nanoparticles Containing the Antimicrobial Peptide SAAP-148 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for OP-145 Delivery via Polymer-Lipid Coating]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1150778#op-145-delivery-via-polymer-lipid-coating\]](https://www.benchchem.com/product/b1150778#op-145-delivery-via-polymer-lipid-coating)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)